1-Bromo-4-chlorobenzene

Overview

Description

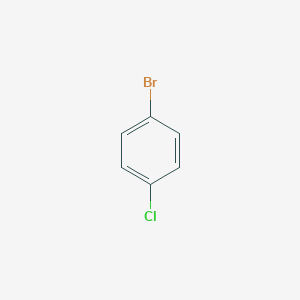

1-Bromo-4-chlorobenzene (C₆H₄BrCl) is a dihalogenated aromatic compound featuring bromine and chlorine substituents at the para positions. It is a white crystalline solid with a melting point of 63–67°C and a boiling point of 196°C . Its synthesis typically involves halogenation or cross-coupling protocols, yielding high purity (≥98%) as confirmed by NMR (δH = 7.42 ppm and 7.21 ppm for aromatic protons) and HRMS (m/z 289.9181 [M⁺]) .

This compound is widely employed as a pharmaceutical intermediate and in synthesizing biphenyl derivatives (e.g., 4,4'-dichloro-1,1'-biphenyl) via coupling reactions . Its volatility necessitates storage in sealed containers away from oxidizers .

Preparation Methods

Direct Bromination of Chlorobenzene

The direct bromination of chlorobenzene is the most straightforward route, leveraging electrophilic aromatic substitution. Chlorobenzene reacts with bromine (Br₂) in the presence of a Lewis acid catalyst, typically iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

Reaction Conditions

-

Catalyst : FeBr₃ (5–10 mol%)

-

Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

-

Temperature : 0–25°C

-

Time : 4–8 hours

Mechanism :

The Lewis acid polarizes Br₂, generating Br⁺ electrophiles. Chlorobenzene’s electron-withdrawing chlorine directs substitution to the para position. Competing ortho substitution is minimized due to steric hindrance.

Yield : 60–75%

Purity : ≥95% (GC-MS analysis)

| Parameter | Value |

|---|---|

| Optimal Br₂ ratio | 1.1 equiv |

| Side products | 1,2-Dibromo-4-chlorobenzene (≤5%) |

| Workup | Neutralization, distillation |

Limitations :

-

Requires excess bromine, increasing cost and waste.

-

Catalyst recycling is inefficient.

Sandmeyer Bromination of 4-Chloroaniline

This two-step method involves diazotization of 4-chloroaniline followed by bromine displacement.

Step 1: Diazotization

4-Chloroaniline reacts with nitrous acid (HNO₂) at 0–5°C to form a diazonium salt.

Reagents :

-

NaNO₂ (1.2 equiv), HCl (3 equiv)

Step 2: Bromination

The diazonium salt is treated with cuprous bromide (CuBr) in hydrobromic acid (HBr), yielding 1-bromo-4-chlorobenzene.

Reaction Conditions :

-

Temperature: 60–70°C

-

Time: 2–3 hours

Yield : 70–85%

Advantages :

-

High regioselectivity.

-

Minimal ortho byproducts (<1%).

Disadvantages :

-

Requires handling toxic diazonium intermediates.

-

Generates acidic waste.

Ullmann-Type Coupling Reactions

Ullmann coupling enables the synthesis of this compound from aryl halides using copper catalysts. This method is advantageous for constructing polysubstituted arenes.

Reaction Setup

-

Substrates : 1-Bromobenzene and 1-chlorobenzene

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 120–140°C

-

Time : 12–24 hours

Yield : 50–65%

Key Insight :

The electron-withdrawing chlorine enhances oxidative addition efficiency at the copper center.

| Variable | Impact on Yield |

|---|---|

| Ligand choice | ↑ Yield with bidentate ligands |

| Solvent polarity | Polar aprotic solvents preferred |

Halogen Exchange (Finkelstein Reaction)

Halogen exchange using potassium bromide (KBr) and a phase-transfer catalyst provides a metal-free alternative.

Reaction Conditions :

-

Substrate : 1-Chloro-4-iodobenzene

-

Reagent : KBr (2 equiv)

-

Catalyst : Tetrabutylammonium bromide (TBAB)

-

Solvent : Water/acetone (1:1)

-

Temperature : Reflux (80°C)

-

Time : 6–10 hours

Yield : 55–70%

Mechanism :

The iodide is replaced by bromide via an SN2 pathway, facilitated by TBAB.

Advantages :

-

Avoids harsh acids or metals.

-

Scalable for industrial use.

Comparative Analysis of Methods

The table below summarizes key metrics for each synthesis route:

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Direct Bromination | 60–75 | 95 | High | Low |

| Sandmeyer Bromination | 70–85 | 98 | Moderate | Moderate |

| Ullmann Coupling | 50–65 | 90 | Low | High |

| Halogen Exchange | 55–70 | 92 | High | Low |

Advanced Catalytic Approaches

Recent advances focus on improving selectivity and sustainability:

Photochemical Bromination

UV light initiates radical bromination using N-bromosuccinimide (NBS), reducing reagent waste.

-

Yield : 65–80%

-

Solvent : Acetonitrile

-

Catalyst : None

Flow Chemistry

Continuous-flow systems enhance heat transfer and mixing, achieving 90% conversion in 30 minutes.

Characterization and Quality Control

Critical analytical data for verifying synthesis success:

¹H NMR (CDCl₃) :

-

δ 7.42 (d, 2H, J = 8.5 Hz, aromatic H)

-

δ 7.21 (d, 2H, J = 8.5 Hz, aromatic H)

GC-MS :

-

Molecular ion peak at m/z 190 (C₆H₄³⁵Cl⁷⁹Br)

Melting Point : 63–67°C

Chemical Reactions Analysis

1-Bromo-4-chlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, where the hydrogen atoms on the ring are replaced by nitro or sulfonic acid groups.

Metathesis Reactions: It can react with halides to form 1,2,3-triazoles.

Scientific Research Applications

Scientific Research Applications

1-Bromo-4-chlorobenzene has several key applications in scientific research:

Pharmaceutical Intermediates

It serves as an important intermediate in the synthesis of various pharmaceuticals. The compound's halogenated nature allows for versatile reactions, making it suitable for creating complex medicinal compounds.

Organic Synthesis

This compound acts as a building block in organic synthesis, facilitating the preparation of more complex organic molecules. Its reactivity enables nucleophilic and electrophilic substitution reactions, which are fundamental in creating diverse organic compounds.

Material Science

In material science, this compound is utilized in developing new materials with specific properties. Its ability to participate in polymerization reactions makes it valuable for creating novel polymers and composites.

Toxicological Profile

This compound is classified as hazardous, exhibiting low gastrointestinal absorption and potential dermal toxicity. Acute exposure may lead to neurological symptoms such as tremors and ataxia. Chronic exposure has been linked to skin irritation and respiratory issues.

Case Studies

- Acute Exposure Effects : A study on Sprague-Dawley rats indicated that high doses resulted in severe neurological symptoms, emphasizing the need for caution when handling this compound in industrial settings.

- Chronic Exposure Risks : An investigation of workers exposed to this compound revealed higher incidences of dermatitis and respiratory issues compared to the general population, highlighting occupational health concerns.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chlorobenzene involves its reactivity as an aryl halide. The presence of both bromine and chlorine atoms makes it a versatile compound for various substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic or electrophilic substitution .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

1-Bromo-4-chlorobenzene demonstrates distinct chemoselectivity compared to other dihalobenzenes due to the differential reactivity of C–Br and C–Cl bonds:

- Suzuki and Stille Couplings: The bromine substituent reacts preferentially with arylboronic acids (e.g., PhB(OH)₂) or organostannanes (e.g., Ph₃SnCl), leaving the C–Cl bond intact. This selectivity is consistent across heterogeneous catalysts like Pd@bilayer-SiO₂ and Ru-dithizone@biochar-Ni .

- Cyanation : In reactions with Pd@magnetic MOF catalysts, bromine is replaced by cyanide, yielding 4-chlorobenzonitrile (90% yield), while chlorine remains unreactive .

Comparison with 1-Chloro-4-iodobenzene :

- Iodine exhibits higher reactivity than bromine. For example, in cyanation, 1-chloro-4-iodobenzene selectively forms 4-chlorobenzonitrile (96% yield) via iodide displacement .

- In Suzuki-Miyaura reactions, iodo groups react preferentially over chloro, mirroring the trend seen in bromo/chloro systems .

Chemoselectivity in Catalytic Transformations

- Amination : Ni-catalyzed amination of this compound occurs exclusively at the C–Br bond, even at elevated temperatures (50°C). In contrast, substrates like 1-bromo-4-butylbenzene show reduced selectivity under similar conditions .

- Isomerization : Isomerization of this compound to its 1,3-isomer requires milder conditions (22 hours with [EMIM]⁺ chloroaluminate melts) compared to 1,4-dichlorobenzene, reflecting the activating effect of bromine .

Physical and Thermodynamic Properties

The electronic and steric effects of halogens influence key properties:

*Estimated from vapor pressure studies .

†Data extrapolated from homologous series in .

Bromine’s larger atomic size and polarizability increase boiling points and reduce solubility compared to chlorine. Iodine further amplifies these trends .

Research Findings

- Catalyst Selectivity: Pd and Ru catalysts show >95% selectivity for C–Br bond activation in this compound, enabling precise synthesis of mono-functionalized products .

- Thermal Stability : The compound’s volatility complicates isolation, necessitating low-temperature purification (e.g., column chromatography with n-pentane) .

- Reaction Limitations: No carbonylation occurs under standard conditions, underscoring the need for iodide or specialized catalysts to activate C–Br bonds .

Notes

- Handling : Store in sealed containers at cool temperatures (<25°C) to minimize volatility .

- Safety : Toxic if swallowed (H302+H332) and causes skin/eye irritation (H315, H319) .

- Synthetic Caution : Overly harsh conditions (e.g., high-temperature amination) may reduce selectivity in mixed haloarenes .

Biological Activity

1-Bromo-4-chlorobenzene (CAS No. 106-39-8) is an aromatic halogenated compound used primarily as an intermediate in organic synthesis and agrochemical production. Its structure consists of a benzene ring substituted with bromine and chlorine atoms, which significantly influences its biological activity. This article reviews the biological properties, toxicity, and relevant case studies associated with this compound.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrCl |

| Molecular Weight | 191.45 g/mol |

| Boiling Point | Not available |

| Log P (Partition Coefficient) | 3.15 |

| Solubility | 0.0295 mg/ml |

| Toxicity Classification | Hazardous |

The compound exhibits low gastrointestinal absorption and is classified as a possible skin irritant, indicating potential dermal toxicity upon exposure .

Toxicological Profile

This compound is known for its toxicological effects, particularly in acute exposure scenarios. Studies indicate that it can cause significant neurological symptoms, including tremors and ataxia, in animal models.

- Acute Toxicity Studies :

Chronic exposure has been linked to various health issues, including skin irritation and potential neurotoxic effects. Notably, brominated compounds have been associated with cognitive deficits and mood disturbances in prolonged exposures .

Enzymatic Interactions

This compound acts as an inhibitor of several cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. This inhibition can lead to altered metabolism of co-administered drugs, raising concerns for drug-drug interactions in therapeutic settings .

Case Study 1: Acute Exposure Effects

A study conducted on Sprague-Dawley rats revealed that acute exposure to high doses of this compound resulted in severe neurological symptoms, including loss of righting reflex and respiratory distress. The study highlighted the need for caution when handling this compound in industrial settings .

Case Study 2: Chronic Exposure Risks

Another investigation focused on workers exposed to this compound in a manufacturing environment. The results indicated a higher incidence of dermatitis and respiratory issues among workers compared to the general population. This study emphasized the importance of protective measures and monitoring in occupational settings .

Environmental Impact

The environmental persistence of halogenated compounds like this compound raises concerns regarding their ecological impact. It is classified under the U.S. EPA's Toxic Substances Control Act as a high production volume chemical, necessitating careful management to prevent environmental contamination .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols and characterization methods for 1-bromo-4-chlorobenzene in academic research?

- Methodology : The compound is typically synthesized via halogenation of chlorobenzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Post-synthesis purification involves silica gel chromatography with a petroleum ether:EtOAc (20:1) solvent system. Characterization includes NMR (δ 7.15–7.06 ppm, aromatic protons) and NMR (δ 147.32 ppm, C-Br/C-Cl coupling) to confirm structure and purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodology : Key NMR markers include aromatic proton signals split into doublets due to para-substituted halogens. Mass spectrometry (MS) can confirm the molecular ion peak at m/z 191.45 (molar mass). IR spectroscopy may show C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretching vibrations .

Q. What purification strategies are recommended for isolating this compound after synthesis?

- Methodology : Silica gel column chromatography with a non-polar solvent system (e.g., petroleum ether:EtOAc) is effective. Fraction analysis via TLC (Rf ~0.5 in 20:1 petroleum ether:EtOAc) ensures separation from byproducts like dibrominated isomers .

Advanced Research Questions

Q. How can temperature-controlled palladium catalysis achieve selective cross-coupling of this compound in multi-halogenated systems?

- Methodology : Lower temperatures (~40°C) favor bromine-selective coupling (e.g., Suzuki-Miyaura with phenylboronic acid), while chlorinated sites remain inert. Catalysts like Pd-BisPyP@bilayer-SiO₂@NMP enhance selectivity and recyclability. Post-coupling, GC-MS or NMR monitors reaction progress .

Q. What experimental approaches resolve contradictions in reported thermodynamic properties (e.g., heat capacity) of this compound?

- Methodology : Calorimetric studies (e.g., differential scanning calorimetry) under controlled conditions (339.6–369.0 K) verify heat capacity values. Discrepancies may arise from impurities or measurement techniques; thus, purity verification (>99%) via HPLC or GC is critical before data acquisition .

Q. How does organophotoredox catalysis enable diastereoselective synthesis of cyclopentane derivatives from this compound?

- Methodology : Photoredox catalysts (e.g., Ru(bpy)₃²⁺) generate radicals from aryl halides, enabling [3+2] cycloaddition with dienes. Reaction optimization includes adjusting light intensity (450 nm LED) and solvent polarity (acetonitrile) to favor cis-cyclopentane diastereomers, confirmed by NOESY NMR .

Q. What strategies mitigate competing pathways in cobalt-catalyzed arylzinc couplings of this compound?

- Methodology : In situ generation of arylzinc halides (via Zn insertion) with CoBr₂ catalysis minimizes homo-coupling byproducts. Reaction monitoring via NMR ensures selective cross-coupling with pyrimidine derivatives (63% yield). Solvent choice (dichloromethane) and stoichiometric control (1:1.3 aryl:Zn ratio) are critical .

Properties

IUPAC Name |

1-bromo-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl/c7-5-1-3-6(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDODQWIKUYWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059338 | |

| Record name | p-Bromoclorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bromochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.25 [mmHg] | |

| Record name | 4-Bromochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-39-8 | |

| Record name | 1-Bromo-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromochlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-chlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Bromoclorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOCHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXY3B1SO4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.